molecular formula C10H12N2O B3035305 5-Amino-3,3-dimethylindolin-2-one CAS No. 31523-05-4

5-Amino-3,3-dimethylindolin-2-one

Cat. No.: B3035305
CAS No.: 31523-05-4
M. Wt: 176.21 g/mol
InChI Key: QYJOWWRUCCAUHW-UHFFFAOYSA-N
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Description

5-Amino-3,3-dimethylindolin-2-one is an indolinone derivative characterized by a bicyclic structure with an amino group at the 5-position and two methyl groups at the 3-position.

Properties

IUPAC Name

5-amino-3,3-dimethyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-10(2)7-5-6(11)3-4-8(7)12-9(10)13/h3-5H,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJOWWRUCCAUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)N)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3,3-dimethylindolin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 3,3-dimethyl-2-oxindole with an amine source. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The process may also involve purification steps such as crystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3,3-dimethylindolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted and functionalized indolin-2-one derivatives, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 5-Amino-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Indolinone Derivatives

Structural Analogues and Key Differences

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Features
5-Amino-3,3-dimethylindolin-2-one 150544-04-0 5-amino, 3,3-dimethyl ~206.3 (free base) Rigid core; basic amine for salt formation
6-Amino-3,3-dimethylindolin-2-one 100510-65-4 6-amino, 3,3-dimethyl ~206.3 Amino group position affects reactivity
5-Aminoindolin-2-one hydrochloride 120266-80-0 5-amino, no methyl groups ~184.6 (free base) Simpler structure; lacks steric hindrance
5-Amino-1-ethyl-3,3-dimethylindolin-2-one 1248551-37-2 1-ethyl, 5-amino, 3,3-dimethyl ~234.3 N-alkylation modifies solubility

Key Observations :

  • Positional Isomerism: The 5-amino and 6-amino isomers (e.g., 6-Amino-3,3-dimethylindolin-2-one) exhibit distinct electronic and steric profiles due to amino group placement, influencing reactivity in substitution or coupling reactions .
  • N-Alkylation: Derivatives like 5-Amino-1-ethyl-3,3-dimethylindolin-2-one introduce alkyl chains on the indolinone nitrogen, which may improve lipophilicity and pharmacokinetic properties .

Biological Activity

5-Amino-3,3-dimethylindolin-2-one is a compound belonging to the indolin-2-one family, known for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

Overview

This compound exhibits unique structural characteristics that contribute to its biological activity. Its specific substitution pattern allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.

Target of Action
This compound primarily acts as an acetylcholine esterase (AChE) inhibitor , which may enhance acetylcholine levels in the brain, potentially improving nerve signal transmission. Similar compounds have shown cytotoxic effects against various human cancer cell lines, suggesting a role in cancer therapy.

Biochemical Pathways
this compound influences several metabolic pathways by interacting with enzymes and cofactors. It modulates cellular functions by altering gene expression and cellular metabolism through specific signaling pathways.

Cellular Effects
Research indicates that this compound affects cell signaling pathways and gene expression patterns. It can activate or inhibit specific pathways, leading to significant changes in cellular metabolism and function.

Subcellular Localization
The localization of this compound within cells is crucial for its biological activity. It is transported through various mechanisms and directed to specific organelles or compartments where it exerts its effects.

Table 1: Summary of Biological Activities

Activity TypeDescription
Anticancer Activity Exhibits cytotoxic effects against various cancer cell lines; potential for use in cancer therapy.
Antimicrobial Activity Shows promising antibacterial properties against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects Potential application in reducing inflammation based on related indolin derivatives.

Case Studies

  • Anticancer Studies
    In vitro studies demonstrated that this compound has significant cytotoxicity against multiple cancer cell lines, indicating its potential as an anticancer agent. For instance, derivatives of indolin-2-one have shown effectiveness in inhibiting tumor growth in xenograft models .
  • Antimicrobial Studies
    Related compounds have been evaluated for their antimicrobial activity. In one study, certain derivatives exhibited superior antibacterial activity compared to standard antibiotics like ampicillin against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. Lower doses tend to enhance cellular function and metabolism, while higher doses may lead to cytotoxic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-3,3-dimethylindolin-2-one
Reactant of Route 2
5-Amino-3,3-dimethylindolin-2-one

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